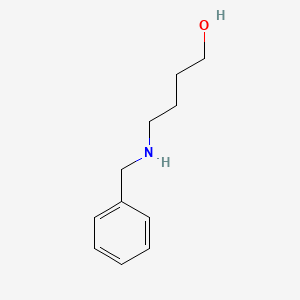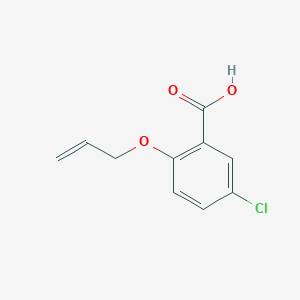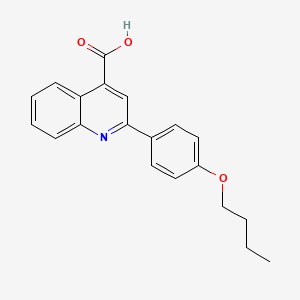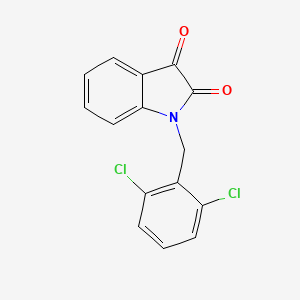![molecular formula C9H10O2S B1332834 4,5,6,7-四氢苯并[b]噻吩-2-羧酸 CAS No. 40133-07-1](/img/structure/B1332834.png)
4,5,6,7-四氢苯并[b]噻吩-2-羧酸
描述
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and a benzene ring. It is used primarily as a pharmaceutical intermediate and has shown potential in various biological applications .
科学研究应用
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid are PDK1 and LDHA enzymes . These enzymes play a crucial role in the metabolism of proliferating tumor cells .
Mode of Action
The compound interacts with its targets, PDK1 and LDHA, inhibiting their activity . This interaction leads to changes in the metabolic processes of the tumor cells .
Biochemical Pathways
The inhibition of PDK1 and LDHA affects the glucose metabolism pathway in tumor cells . This results in a disruption of the energy supply to the tumor cells, potentially inhibiting their growth and proliferation .
Pharmacokinetics
It is noted that the compound is moderately stable in liver microsomes , which suggests it may have good metabolic stability.
Result of Action
The inhibition of PDK1 and LDHA enzymes leads to a disruption in the energy supply to tumor cells . This can result in the inhibition of tumor growth and proliferation . The compound has also shown significant cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer .
Action Environment
The action of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid can be influenced by various environmental factorsIt is also worth noting that the compound is sparingly soluble in water , which could influence its bioavailability and efficacy.
生化分析
Biochemical Properties
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions as an allosteric enhancer of agonist activity at the A1 adenosine receptor . This interaction enhances the receptor’s response to its natural ligand, adenosine, which can modulate various physiological processes such as heart rate and neurotransmission. The compound’s interaction with the A1 adenosine receptor is crucial for its potential therapeutic applications.
Cellular Effects
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid has been shown to influence various cellular processes. It exhibits anti-inflammatory effects by reversing elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ . Additionally, it affects cell signaling pathways by modulating the activity of nuclear factor (erythroid-derived 2)-like 2 (NRF2), leading to changes in gene expression related to oxidative stress response . These cellular effects highlight the compound’s potential in treating inflammatory conditions.
Molecular Mechanism
The molecular mechanism of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid involves its binding interactions with the A1 adenosine receptor, where it acts as an allosteric enhancer . This binding increases the receptor’s affinity for adenosine, thereby amplifying its physiological effects. Additionally, the compound’s anti-inflammatory activity is mediated through the inhibition of key inflammatory mediators such as COX-2 and NF-κB . These molecular interactions are essential for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid have been observed to change over time. The compound is metabolically stable in human, rat, and mouse liver microsomes, indicating its potential for sustained activity . Long-term studies have shown that the compound maintains its anti-inflammatory effects without significant degradation, making it a promising candidate for chronic inflammatory conditions.
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without adverse reactions . At higher doses, there may be potential toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is involved in metabolic pathways that include interactions with liver enzymes. The compound is metabolically stable and shows optimum half-life and intrinsic clearance in human, rat, and mouse liver microsomes . These metabolic properties are essential for its potential use as a pharmaceutical agent, as they influence its bioavailability and duration of action.
Transport and Distribution
Within cells and tissues, 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility and stability in biological environments facilitate its distribution to target tissues . Understanding its transport mechanisms is vital for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is influenced by its chemical structure and interactions with cellular components. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are important for its activity and function within cells, as they determine its accessibility to target biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid involves the reaction of cyclohexanone with ethyl cyanoacetate, followed by cyclization and subsequent hydrolysis . The reaction conditions typically include the use of a base such as sodium ethoxide and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol or thioether.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Another derivative with similar structural features.
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate: A related compound with different substituents.
Uniqueness
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is unique due to its specific combination of a benzene ring fused with a thiophene ring and a carboxylic acid group. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in pharmaceutical synthesis .
属性
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLXOQXKNDKXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366266 | |
| Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-07-1 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40133-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research regarding 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid derivatives?
A1: The research primarily focuses on synthesizing new arylidene derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid and investigating their biological activities. [] The study aims to explore how structural modifications of this compound, specifically the introduction of arylidene groups, could influence its potential therapeutic effects.
Q2: Can you elaborate on the "Structure-Activity Relationship (SAR)" aspect mentioned in the study's title?
A2: While the paper itself doesn't present detailed SAR conclusions, its title implies that the research aims to understand how different arylidene substituents on the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid core affect its biological activity. This implies comparing the synthesized derivatives' activity profiles to identify structural features crucial for desired effects. [] Such information is vital for guiding further optimization of these compounds for specific therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)





![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)

